(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
827313-95-1 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2/t14-/m1/s1 |
InChI Key |
CRWQDRUCLPDWEK-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multistep Organic Synthesis from Flavonoid Precursors
Flavonoid precursors like naringenin undergo hydroxylation and cyclization. For example, selective protection of hydroxyl groups followed by Pd-catalyzed coupling introduces phenyl groups at C2.
Solid-Phase Synthesis
Immobilizing intermediates on Wang resin enables stepwise assembly of the benzopyran core, though yields remain moderate (50–60%).
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Each Method
| Method | Yield Range | Stereocontrol | Scalability |
|---|---|---|---|
| Ring-Opening Cyclization | 71–90% | High (trans) | High |
| Nidhon-Process | 60–75% | Moderate | Moderate |
| Enzymatic Resolution | 80–90% ee | High | Low |
The ring-opening cyclization method stands out for its high yield and stereochemical precision, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chroman ring can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylchroman-4-one derivatives.
Scientific Research Applications
Biological Activities
Pinocembrin exhibits a range of biological activities that make it a subject of interest in various fields:
Antioxidant Activity
Pinocembrin has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage and aging-related diseases. Studies indicate that it can enhance the antioxidant defense system in cells, contributing to its protective effects against oxidative damage .
Anti-inflammatory Effects
Research has demonstrated that Pinocembrin can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential therapeutic agent for inflammatory diseases like arthritis and other chronic inflammatory conditions .
Neuroprotective Properties
Pinocembrin has been identified as having neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may help to improve cognitive function and protect neurons from damage due to neurotoxicity .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in developing natural preservatives or therapeutic agents against infections .
Applications in Medicine
The diverse biological activities of Pinocembrin open avenues for its application in medicine:
Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, Pinocembrin may contribute to cardiovascular health by improving endothelial function and reducing blood pressure .
Cancer Research
Studies suggest that Pinocembrin may induce apoptosis in cancer cells and inhibit tumor growth. Its potential as an adjunct therapy in cancer treatment is being explored .
Neurological Disorders
Given its neuroprotective effects, Pinocembrin is being investigated for its potential role in treating neurological disorders such as Alzheimer's disease and other forms of dementia .
Applications in Food Science
Pinocembrin's antioxidant properties also make it valuable in food science:
Natural Preservative
Its ability to inhibit microbial growth can be harnessed to develop natural preservatives for food products, extending shelf life while maintaining safety and quality .
Functional Foods
Incorporating Pinocembrin-rich extracts into functional foods could enhance their health benefits, targeting consumers interested in health-promoting dietary options.
Case Studies
Several studies highlight the efficacy of Pinocembrin in various applications:
Mechanism of Action
The mechanism of action of ®-5-Hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural distinctions and reported activities of analogous compounds:
Key Observations:
Stereochemistry : The target compound’s 2R configuration contrasts with the 2S configuration in Liquiritigenin and Naringenin, which may influence receptor binding and metabolic stability.
Substitution Patterns :
Pharmacological and Physicochemical Properties
- Solubility : Dihydroquercetin’s poor water solubility is mitigated via cyclodextrin complexation . The target compound’s single hydroxyl group may further reduce solubility compared to polyhydroxylated analogs.
- Bioactivity : Naringenin and Dihydroquercetin demonstrate antiviral and neuroprotective effects, respectively, suggesting the target compound’s C5-OH and phenyl group may confer unique interactions with biological targets .
- Synthesis : Many analogs (e.g., Tectochrysin) are isolated from plants, while others (e.g., Dihydrorobinetin) require semi-synthetic modification .
Stereochemical and Substitution Impact on Function
- C2 Configuration: The 2R vs. 2S configuration in dihydroflavonoids can modulate enzymatic metabolism. For example, 2R-Dihydroquercetin shows higher metabolic stability in liver microsomes than its 2S counterpart .
- Phenyl vs. Hydroxyphenyl : The absence of hydroxyls on the target’s phenyl ring may reduce antioxidant activity compared to Naringenin (4-hydroxyphenyl) but improve membrane permeability .
Biological Activity
(2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as pinocembrin, is a flavonoid compound predominantly found in various plants, including Boesenbergia rotunda and Alpinia species. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C15H12O4
- Molecular Weight : 256.25 g/mol
- Structure : The compound features a benzopyran backbone with hydroxyl groups that contribute to its biological activities.
1. Antioxidant Activity
Pinocembrin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. The presence of hydroxyl groups in its structure enhances its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) effectively.
2. Anti-inflammatory Effects
Research indicates that pinocembrin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.
| Study | Methodology | Results |
|---|---|---|
| In vitro assays | Reduced levels of TNF-alpha and IL-6 in treated cells. | |
| Animal models | Decreased edema and inflammation markers in induced inflammation models. |
3. Neuroprotective Properties
Pinocembrin has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.
4. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.
| Study | Pathogen Tested | Results |
|---|---|---|
| Staphylococcus aureus | Inhibition of bacterial growth at specific concentrations. | |
| Candida albicans | Significant antifungal activity demonstrated in vitro. |
Case Studies
Several case studies have highlighted the therapeutic potential of pinocembrin:
- Case Study on Neuroprotection : A study involving a mouse model of Alzheimer’s disease demonstrated that administration of pinocembrin led to improved memory performance and reduced neuroinflammation markers compared to control groups .
- Case Study on Inflammation : In a clinical trial assessing the anti-inflammatory effects of pinocembrin in patients with chronic inflammatory conditions, participants showed significant improvement in symptoms after treatment .
Q & A
Q. What are the established synthetic routes for (2R)-5-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one, and what reaction conditions optimize yield?
Answer: The compound is synthesized via condensation reactions between phenolic precursors and aldehydes under acidic conditions. Key steps include:
- Acid-catalyzed cyclization : For example, reacting substituted phenols with benzaldehyde derivatives in the presence of HCl or H₂SO₄ to form the benzopyran core .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts .
- Yield optimization : Temperature control (50–80°C) and stoichiometric ratios (1:1.2 for phenol:aldehyde) improve efficiency .
Q. How is the stereochemistry of the (2R) configuration confirmed in this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement (e.g., as demonstrated for structurally similar dihydrobenzopyranones) .
- Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and validate optical purity .
Q. What spectroscopic methods are used for structural characterization?
Answer:
- NMR : ¹H and ¹³C NMR identify substituent positions and diastereotopic protons. For example, the 2-phenyl group shows distinct aromatic splitting patterns .
- HRMS : Confirms molecular formula (e.g., C₁₅H₁₂O₃ requires m/z 240.25398) .
- IR : Detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can oxidative degradation products of this compound be characterized, and what do they imply about its stability?
Answer:
- LC-MS/MS : Identifies degradation products by comparing fragmentation patterns with synthetic standards .
- Stability studies : Expose the compound to accelerated conditions (e.g., 40°C, 75% humidity) to simulate long-term degradation. Data suggest that hydroxylation at C-5 increases susceptibility to oxidation .
Q. What strategies mitigate sample degradation during prolonged experimental procedures?
Answer:
Q. How can researchers address discrepancies in NMR data during structural elucidation?
Answer:
Q. What computational methods predict the compound’s bioactive conformations?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. The dihydrofuran ring’s puckering affects binding affinity .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
